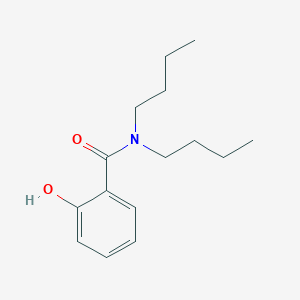

n,n-Dibutyl-2-hydroxybenzamide

Description

Properties

IUPAC Name |

N,N-dibutyl-2-hydroxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-3-5-11-16(12-6-4-2)15(18)13-9-7-8-10-14(13)17/h7-10,17H,3-6,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQUEKSGSWSLKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=O)C1=CC=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00988733 | |

| Record name | N,N-Dibutyl-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00988733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68973-57-9 | |

| Record name | NSC91294 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dibutyl-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00988733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,n Dibutyl 2 Hydroxybenzamide and Analogous Architectures

Established Synthetic Pathways to N,N-Disubstituted 2-Hydroxybenzamides

Traditional methods for synthesizing N,N-disubstituted 2-hydroxybenzamides typically rely on multi-step procedures involving the activation of carboxylic acid precursors or the derivatization of a primary amide intermediate.

The direct amidation of 2-hydroxybenzoic acid (salicylic acid) presents a challenge due to the presence of two reactive functional groups: a carboxylic acid and a phenol (B47542). The direct reaction with an amine can lead to an acid-base reaction, forming a stable ammonium (B1175870) salt, which requires high temperatures to dehydrate into an amide. Furthermore, the phenolic hydroxyl group can interfere with reactions designed to activate the carboxylic acid.

A conventional and reliable strategy to overcome this involves a protection-amidation-deprotection sequence. google.com The phenolic hydroxyl group is first protected, commonly as an alkyl ether (e.g., methoxy (B1213986) or benzyloxy group), to prevent its interference. google.com The protected carboxylic acid is then activated, for instance, by converting it into an acid chloride or using a coupling reagent, before being reacted with a secondary amine like di-n-butylamine. The final step involves the deprotection of the hydroxyl group to yield the target N,N-disubstituted 2-hydroxybenzamide. google.com While effective, this approach increases the number of synthetic steps and can generate significant waste.

A patent describes a process where a 2-substituted benzamide (B126) compound can be reacted with a secondary or tertiary amine to selectively deprotect the 2-hydroxy group without affecting other substituents. google.com

Table 1: General Steps for Amidation via Protection Strategy

| Step | Description | Reactants Example | Product Example |

| 1. Protection | The phenolic -OH group of 2-hydroxybenzoic acid is converted into a less reactive group, such as an ether. | 2-Hydroxybenzoic acid, Benzyl (B1604629) bromide | 2-(Benzyloxy)benzoic acid |

| 2. Activation & Amidation | The carboxylic acid is activated (e.g., to an acid chloride) and reacted with a secondary amine. | 2-(Benzyloxy)benzoic acid, Thionyl chloride, Dibutylamine | N,N-Dibutyl-2-(benzyloxy)benzamide |

| 3. Deprotection | The protecting group is removed to reveal the final 2-hydroxybenzamide product. | N,N-Dibutyl-2-(benzyloxy)benzamide, H₂/Pd-C | N,N-Dibutyl-2-hydroxybenzamide |

This table presents a generalized, illustrative pathway.

An alternative established route begins with salicylamide (B354443) (2-hydroxybenzamide), the primary amide of salicylic (B10762653) acid. This intermediate can then be further functionalized. One common method is the N-acylation of salicylamide. For instance, a series of N-benzoyl-2-hydroxybenzamides were synthesized by reacting salicylamide with various substituted benzoyl chlorides in refluxing pyridine. nih.gov This approach is particularly useful for creating N-acyl salicylamide analogs.

Another derivatization strategy involves modifying other parts of the salicylamide molecule. For example, 5-(bromoacetyl) salicylamide has been used as a key intermediate which is then reacted with various thioureas and thioamides to produce more complex thiazole-containing salicylamide derivatives. researchgate.net This demonstrates how the core salicylamide structure can be built upon to create diverse chemical architectures.

Table 2: Synthesis of N-Benzoyl-2-hydroxybenzamides from Salicylamide nih.gov

| Acid Chloride Reactant | Yield (%) |

| 4-Ethylbenzoyl chloride | 84% |

| 4-Fluorobenzoyl chloride | 75% |

| 4-(Trifluoromethyl)benzoyl chloride | 79% |

| 4-Nitrobenzoyl chloride | 85% |

Data sourced from a study on the synthesis of N-benzoyl-2-hydroxybenzamides. nih.gov

Modern and Efficient Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and atom-economical methods. These include microwave-assisted protocols, solvent-free conditions, and the use of catalysts to facilitate direct amidation.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purity in significantly shorter reaction times compared to conventional heating. rasayanjournal.co.inrsc.org The hydrolysis of benzamide, for example, which takes an hour with conventional heating, can be completed in just three minutes in a microwave oven. rasayanjournal.co.in

This technology has been successfully applied to the synthesis of salicylamide analogs. A notable example is the rapid synthesis of amides from ethyl salicylate (B1505791), which was achieved under microwave irradiation (200 W, 130 °C) in just 20 minutes. rsc.org Similarly, complex hydrazide-hydrazone derivatives have been synthesized in high yields (73-93%) with reaction times as short as 1-3 minutes using microwave assistance. arabjchem.org These examples underscore the potential of microwave irradiation to dramatically improve the efficiency of synthesizing this compound and related compounds.

Solvent-free synthesis, a key principle of green chemistry, aims to reduce environmental impact by eliminating the use of volatile and often hazardous organic solvents. rsc.orgrsc.org These reactions can be more efficient and simplify product purification. cmu.edu

A prime example that combines modern techniques is the synthesis of amides from ethyl salicylate, which was performed not only with microwave assistance but also under solvent-free conditions, using silica (B1680970) gel as a solid support. rsc.org This dual approach represents a highly efficient and green synthetic strategy. The viability of solvent-free methods is well-established for a wide range of organic transformations, including the synthesis of quinolines and triazoles, further supporting its applicability in this context. rsc.orgrsc.org

The development of catalytic direct amidation methods is a major goal in modern synthesis, as it avoids the need for stoichiometric activating agents and protecting groups, thus reducing waste and cost. ucl.ac.uk

Boron-Based Catalysts: Boric acid and various boronic acids have proven to be effective catalysts for direct amidation reactions. ucl.ac.uk Phenylboronic acid (PBA) has been used to catalyze the aminolysis of ethyl salicylate, producing amides in high yields (up to 91%). rsc.org In another study, an alkylboronic acid catalyst enabled the formation of the benzyl amide of salicylic acid in quantitative yield under reflux conditions with azeotropic water removal. diva-portal.org

Titanium-Based Catalysts: A highly efficient protocol utilizes titanium tetrafluoride (TiF₄) as a catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids. rsc.org Using just 5-10 mol% of the catalyst in refluxing toluene, a wide variety of amides were produced in excellent yields (60-99%) within 12-24 hours. rsc.org This method is effective for both alkyl and aryl amines and does not require the removal of water on a small scale, making it a very practical and advantageous approach. rsc.org

Table 3: Comparison of Modern Catalytic Amidation Methods

| Catalyst System | Substrates | Conditions | Key Advantages |

| Phenylboronic Acid rsc.org | Ethyl salicylate + Amines | Hexane, Hot-plate | Good yields (63-91%); simple catalyst. |

| Alkylboronic Acid diva-portal.org | Salicylic acid + Benzylamine | Refluxing o-xylene, Azeotropic water removal | Quantitative yield for salicylic acid derivative. |

| Titanium Tetrafluoride (TiF₄) rsc.org | Aromatic/Aliphatic acids + Amines | 5-10 mol% TiF₄, Refluxing toluene, 12-24h | High yields (60-99%); low catalyst loading; no water removal needed for small scale. |

Catalytic Approaches for 2-Hydroxybenzamide Formation

Copper-Catalyzed Hydroxylation Reactions

Copper-catalyzed reactions represent a significant advancement in the synthesis of 2-hydroxybenzamides, offering a direct route from readily available starting materials. One notable method involves the hydroxylation of 2-chlorobenzamides in the presence of a copper catalyst.

An efficient protocol for the synthesis of 2-hydroxybenzamides has been developed using copper(I) iodide (CuI) as the catalyst, 1,10-phenanthroline (B135089) as the ligand, and potassium hydroxide (B78521) as the base, with the reaction carried out in water. dntb.gov.ua This method allows for the in situ preparation of 2-chlorobenzamides from 2-chlorobenzoyl chloride and a primary or secondary amine, followed by the copper-catalyzed hydroxylation. dntb.gov.ua The reaction proceeds smoothly at 100°C, providing good to excellent yields of the corresponding 2-hydroxybenzamides. dntb.gov.ua The proposed mechanism suggests the formation of a copper-amide complex which facilitates the hydroxylation process in the aqueous medium. dntb.gov.ua

The versatility of this copper-catalyzed system is demonstrated by its tolerance of various functional groups on the benzamide substrate, including fluoro, chloro, iodo, and methoxy groups. dntb.gov.ua The reaction conditions are generally mild and the use of water as the solvent makes this an environmentally benign and economical approach. dntb.gov.ua

Another powerful copper-catalyzed hydroxylation method employs Cu(acac)2 with N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide (BHMPO) as a ligand for the conversion of (hetero)aryl halides to phenols. beilstein-journals.org This system is effective for a wide range of substrates, including aryl chlorides, bromides, and iodides, under relatively mild conditions. beilstein-journals.org While not specific to benzamides, this methodology highlights the potential for broader applications in the synthesis of hydroxylated aromatic compounds.

Table 1: Copper-Catalyzed Synthesis of Substituted 2-Hydroxybenzamides This table is interactive. You can sort and filter the data.

| Substrate (2-Chlorobenzamide Derivative) | Amine | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Chlorobenzoyl chloride | N,N-Dibutylamine | CuI / 1,10-phenanthroline / KOH | Water | 100 | High (implied) | dntb.gov.ua |

| 2-Chloro-N-(2-hydroxyethyl)benzamide | - | CuI / 1,10-phenanthroline / KOH | Water | 100 | 84 | dntb.gov.ua |

| 2,4-Dichlorobenzoyl chloride | N,N-Diethylamine | CuI / 1,10-phenanthroline / KOH | Water | 100 | 88 | dntb.gov.ua |

| 2-Chloro-5-nitrobenzoyl chloride | N,N-Diethylamine | CuI / 1,10-phenanthroline / KOH | Water | 100 | 92 | dntb.gov.ua |

| 2-Chlorobenzoyl chloride | Morpholine | CuI / 1,10-phenanthroline / KOH | Water | 100 | 96 | dntb.gov.ua |

Other Transition Metal-Mediated Syntheses

Beyond copper, other transition metals such as ruthenium, rhodium, nickel, and iron have been employed in the synthesis and functionalization of benzamides and related structures, showcasing a diverse range of catalytic activities.

Ruthenium-Catalyzed Reactions: Ruthenium catalysts have been effectively used for the C-H bond oxygenation of N-substituted benzamides. For example, a [Ru(O2CMes)2(p-cymene)] catalyst in the presence of PhI(OAc)2 as an oxidant can achieve the ortho-hydroxylation of benzamides. beilstein-journals.org This methodology is tolerant of a variety of functional groups. beilstein-journals.org Another ruthenium system, [RuCl2(p-cymene)]2 with K2S2O8, has been used for the hydroxylation of benzamides in a mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (B1165640) (TFAA). beilstein-journals.org

Rhodium-Catalyzed Reactions: Rhodium(III) catalysts have been utilized in the C-H activation and annulation of N-hydroxybenzamides with propargylic acetates to produce isoquinolones. mdpi.com This reaction proceeds through a cascade of C-H activation, alkyne insertion, and intramolecular annulation. mdpi.com While the end product is not a simple hydroxybenzamide, this demonstrates the utility of rhodium in activating the benzamide core for further functionalization. Additionally, rhodium-catalyzed addition of benzamide C-H bonds to imines has been developed to synthesize branched amines. nih.gov

Nickel-Catalyzed Reactions: Nickel catalysts have been used in the cycloaddition of alkynes to carbonylsalicylamides to form substituted chromones. oup.com This reaction involves the elimination of an isocyanate and the formal substitution by an alkyne. Another nickel-catalyzed reaction involves the C-O/O-H annulation of salicylate esters with alkynes, also yielding chromones. oup.com A nanomagnetic nickel complex incorporating a salicylamide ligand has been synthesized and used as a catalyst for the synthesis of tetrazoles, demonstrating the integration of salicylamide moieties into functional catalytic systems. rsc.org

Iron-Catalyzed Reactions: Iron, being an abundant and inexpensive metal, has seen increasing use in catalysis. Iron(II) chloride has been used to catalyze the formation of benzamides from benzylic alcohols and amines. epa.gov More specifically for functionalization, iron-catalyzed C-H activation has been used for the ortho-monoarylation of benzamides. researchgate.net Iron catalysis has also enabled the diversified synthesis of isoquinolones through oxidative alkyne annulations of benzamides. nih.gov

Table 2: Overview of Other Transition Metal-Mediated Reactions for Benzamide Functionalization This table is interactive. You can sort and filter the data.

| Metal Catalyst | Reaction Type | Substrate | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Ruthenium | C-H Hydroxylation | N-Substituted Benzamides | ortho-Hydroxybenzamides | Tolerates various functional groups. | beilstein-journals.org |

| Rhodium | C-H Activation/Annulation | N-Hydroxybenzamides | Isoquinolones | Cascade reaction forming multiple bonds. | mdpi.com |

| Nickel | Cycloaddition | Carbonylsalicylamides | Chromones | Elimination of isocyanate. | oup.com |

| Iron | Benzamide Formation | Benzylic Alcohols & Amines | Benzamides | Uses an inexpensive iron salt. | epa.gov |

| Iron | C-H Arylation | Benzamides | ortho-Arylbenzamides | Chelation-assisted C-H activation. | researchgate.net |

Strategic Use of Protecting Groups in Hydroxybenzamide Synthesis

In the synthesis of complex molecules containing multiple functional groups, such as hydroxybenzamides, protecting groups are essential tools to ensure selectivity. nih.gov The hydroxyl group of the salicylic acid moiety is nucleophilic and can interfere with reactions targeting the amide group or other parts of the molecule. Therefore, temporary protection of this hydroxyl group is often a key strategic step.

A protecting group must be easy to introduce, stable under the desired reaction conditions, and easy to remove without affecting other functional groups in the molecule. nih.gov For the hydroxyl group in hydroxybenzamide synthesis, common protecting agents include those that form ethers or esters.

Examples of protecting groups for the phenolic hydroxyl include:

Alkyl ethers (e.g., methyl, benzyl): These are generally stable but may require harsh conditions for removal.

Silyl (B83357) ethers (e.g., TBDMS): These are widely used due to their ease of introduction and removal under mild, specific conditions.

Acetals (e.g., methoxymethyl (MOM) ether): These can be introduced to protect the phenolic group and are stable to many reaction conditions but can be removed with acid. mdpi.comoup.com

Acyl groups: The hydroxyl can be protected as an ester, though this may not be suitable if the subsequent reaction conditions can cleave esters.

In the context of salicylamide synthesis, the phenolic hydroxyl can be protected by reacting the salicylamide with an activated halide, such as a silyl chloride or benzyl halide, in the presence of a base. researchgate.net Another approach involves the simultaneous protection and activation of both the hydroxyl and amide moieties using reagents like alkyl chloroformates. researchgate.netmdpi.com

Advanced Structural Elucidation and Spectroscopic Characterization of N,n Dibutyl 2 Hydroxybenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules. For n,n-Dibutyl-2-hydroxybenzamide, a combination of one-dimensional and multidimensional NMR experiments offers unambiguous assignment of proton and carbon signals, and insights into the molecule's dynamic behavior.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each unique proton environment. The aromatic protons of the salicylamide (B354443) moiety appear in the downfield region due to the deshielding effect of the benzene (B151609) ring. The protons of the two n-butyl groups exhibit characteristic multiplets in the upfield region. The broad singlet for the hydroxyl proton is a key feature, often observed at a high chemical shift due to intramolecular hydrogen bonding with the amide carbonyl oxygen. spcmc.ac.in

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.4 | br s | 1H | -OH |

| ~7.3-7.4 | m | 2H | Aromatic H |

| ~6.8-7.0 | m | 2H | Aromatic H |

| ~3.5 | t | 2H | N-CH₂(a) |

| ~3.2 | t | 2H | N-CH₂(a') |

| ~1.5-1.7 | m | 4H | -CH₂- |

| ~1.3-1.5 | m | 4H | -CH₂- |

| ~0.9-1.0 | t | 6H | -CH₃ |

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the spectrometer frequency. The two N-CH₂ groups may show distinct signals due to restricted rotation around the amide bond.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Aromatic carbons typically resonate between 110 and 160 ppm, with the carbon bearing the hydroxyl group and the carbonyl carbon appearing at lower and higher fields, respectively. The aliphatic carbons of the n-butyl chains are found in the upfield region of the spectrum. oregonstate.edu

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (Amide) |

| ~158 | C-OH (Aromatic) |

| ~132 | C-H (Aromatic) |

| ~129 | C-H (Aromatic) |

| ~120 | C-C=O (Aromatic) |

| ~118 | C-H (Aromatic) |

| ~116 | C-H (Aromatic) |

| ~48 | N-CH₂ |

| ~44 | N-CH₂ |

| ~31 | -CH₂- |

| ~29 | -CH₂- |

| ~20 | -CH₂- |

| ~14 | -CH₃ |

Note: The assignment of specific aromatic carbons may require 2D NMR data. The two N-CH₂ carbons can show separate signals.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, multidimensional NMR experiments are employed. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY spectra would show correlations between adjacent protons in the aromatic ring and along the n-butyl chains. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It is instrumental in assigning the carbon signals for all protonated carbons by linking them to their attached protons. science.gov

Table 3: Key HMBC Correlations for this compound

| Proton (¹H) | Correlated Carbon (¹³C) |

| N-CH₂ | C=O, Aromatic C |

| Aromatic H | Aromatic C, C=O |

| -CH₂- (butyl) | Adjacent -CH₂- and -CH₃ carbons |

Investigation of Amide Rotational Dynamics via NMR

The carbon-nitrogen bond in amides possesses a partial double bond character, which can lead to restricted rotation and the existence of different conformers. science.govlibretexts.org This phenomenon can be studied using variable temperature (VT) NMR spectroscopy. nih.gov For this compound, the two n-butyl groups can be in different chemical environments due to this restricted rotation, leading to separate signals for their corresponding protons and carbons in the NMR spectra at room temperature. libretexts.org As the temperature is increased, the rate of rotation around the C-N bond increases, which can lead to the coalescence of these separate signals into a single, averaged signal. libretexts.orgnih.gov By analyzing the spectra at different temperatures, the energy barrier for this rotation can be determined. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its various functional groups. thermofisher.com The presence of a broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, which is often broadened due to hydrogen bonding. spcmc.ac.in The C=O stretching vibration of the tertiary amide group typically appears as a strong band around 1630-1650 cm⁻¹. Aromatic C-H and C=C stretching vibrations are observed in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively. The aliphatic C-H stretching vibrations of the n-butyl groups are found just below 3000 cm⁻¹. mdpi.com

Table 4: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Broad, Strong | O-H Stretch (Hydrogen-bonded) |

| ~2960, ~2930, ~2870 | Medium to Strong | Aliphatic C-H Stretch |

| ~1635 | Strong | C=O Stretch (Amide I) |

| ~1590, ~1480, ~1450 | Medium | Aromatic C=C Stretch |

| ~1420 | Medium | C-N Stretch |

| ~1240 | Medium | C-O Stretch (Phenolic) |

Computational and Theoretical Chemistry of N,n Dibutyl 2 Hydroxybenzamide

Density Functional Theory (DFT) Investigations

Density Functional Theory is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like n,n-Dibutyl-2-hydroxybenzamide, DFT can predict a wide range of properties, from its most stable three-dimensional shape to its reactivity and spectroscopic signatures.

Geometry Optimization and Conformational Analysis

Before any properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. This is achieved through geometry optimization. For a molecule with significant flexibility, such as this compound with its two butyl chains, this process is coupled with a conformational analysis to find the global minimum on the potential energy surface.

The optimization process systematically alters the bond lengths, bond angles, and dihedral angles of an initial structure to find the arrangement with the lowest electronic energy. Given the free rotation around the C-N and C-C single bonds of the butyl groups, the molecule can adopt numerous conformations. A comprehensive conformational search would be necessary to identify various low-energy conformers. The final optimized geometry provides the equilibrium structure from which other molecular properties are calculated. Studies on related salicylamide (B354443) derivatives confirm that the molecular conformation is a critical factor in determining intermolecular interactions and crystal packing. nih.gov

Table 1: Illustrative Geometrical Parameters for an Optimized Structure (Note: These are representative values for a benzamide (B126) structure and not specific calculated data for this compound.)

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Length | C=O | ~1.25 Å |

| C-N (amide) | ~1.36 Å | |

| O-H (hydroxyl) | ~0.97 Å | |

| C-C (aromatic) | ~1.40 Å | |

| Bond Angle | O=C-N | ~122° |

| C-N-C (butyl) | ~120° | |

| Dihedral Angle | O=C-C-C (aromatic) | ~180° (for planarity) |

Ab Initio Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, providing a powerful tool for interpreting experimental data and confirming structural assignments. nih.govosti.gov

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental to structure elucidation. Ab initio calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can accurately predict ¹H and ¹³C NMR chemical shifts. rug.nlnih.govgithub.io These theoretical shifts, when compared to experimental values, help in assigning specific signals to the correct nuclei and can be crucial for confirming the molecule's conformation in solution. rug.nl

Vibrational Frequencies: DFT calculations can compute the vibrational frequencies corresponding to the normal modes of the molecule, which are observed experimentally in Infrared (IR) and Raman spectra. Theoretical spectra for related benzamide and salicylamide structures have been used to assign key vibrational bands, such as the characteristic stretches for O-H, N-H (if present), and C=O groups. researchgate.net Calculated frequencies are often scaled by a constant factor to correct for anharmonicity and limitations of the theoretical level.

UV-Vis Spectra: The electronic absorption properties are predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comfaccts.dersc.org This method calculates the energies of electronic transitions from the ground state to various excited states. The results, including the maximum absorption wavelength (λmax) and oscillator strength (f), can be compared with experimental UV-Vis spectra to understand the electronic transitions, which typically involve π → π* and n → π* transitions within the aromatic and amide chromophores. researchgate.netdocumentsdelivered.comacs.orgacs.org

Table 2: Example of Predicted Spectroscopic Data (Note: This table is for illustrative purposes only.)

| Spectrum | Parameter | Predicted Value | Corresponding Group |

| ¹³C NMR | Chemical Shift (δ) | ~170 ppm | Amide Carbonyl (C=O) |

| ¹H NMR | Chemical Shift (δ) | >10 ppm | Hydroxyl Proton (O-H) |

| FT-IR | Frequency (ν) | ~1650 cm⁻¹ | C=O Stretch |

| FT-IR | Frequency (ν) | ~3300 cm⁻¹ | O-H Stretch |

| UV-Vis | λmax | ~280-320 nm | π → π* transition |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electronic Transitions

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comyoutube.com

HOMO & LUMO: The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The spatial distribution of these orbitals indicates the likely sites for chemical reactions. nih.govyoutube.com

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ekb.egchemrxiv.org A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comdergipark.org.tr Conversely, a small gap suggests the molecule is more polarizable and more reactive. irjweb.com This gap is also related to the electronic absorption properties of the molecule. researchgate.net

Table 3: Illustrative FMO Energy Parameters (Note: Values are representative for a similar aromatic amide.)

| Parameter | Energy (eV) |

| EHOMO | -6.5 eV |

| ELUMO | -1.5 eV |

| Energy Gap (ΔE) | 5.0 eV |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in terms of localized bonds, lone pairs, and antibonding orbitals, which closely aligns with classical Lewis structures. This method is exceptionally useful for quantifying intramolecular interactions.

The key aspect of NBO analysis is the study of delocalization effects, interpreted as charge transfer from a filled "donor" orbital (like a lone pair or a bonding orbital) to an empty "acceptor" orbital (typically an antibonding orbital). The stabilization energy (E(2)) associated with this donor-acceptor interaction is calculated using second-order perturbation theory. A larger E(2) value signifies a stronger interaction and greater stabilization of the molecule. For this compound, significant interactions would be expected, such as the delocalization of the nitrogen lone pair (nN) into the antibonding orbital of the carbonyl group (π*C=O), which is characteristic of amide resonance.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. wolfram.comdeeporigin.comproteopedia.orgavogadro.cc It is an excellent tool for identifying reactive sites for both electrophilic and nucleophilic attack. researchgate.netkfupm.edu.saresearchgate.netrsc.org

The color scheme conventionally uses red for regions of most negative electrostatic potential (electron-rich areas, prone to attack by electrophiles) and blue for regions of most positive electrostatic potential (electron-poor areas, prone to attack by nucleophiles). researchgate.net Green and yellow represent intermediate potential values.

For this compound, the MEP surface would likely show:

Negative Regions (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the carbonyl (C=O) and hydroxyl (O-H) groups. These sites are the most probable targets for electrophilic attack.

Positive Regions (Blue): Located around the hydroxyl hydrogen atom and the hydrogen atoms on the aliphatic butyl chains, indicating these are potential sites for nucleophilic attack.

Nonlinear Optical (NLO) Properties Assessment

Computational chemistry can predict the Nonlinear Optical (NLO) properties of molecules, which are important for applications in optoelectronics and photonics. mdpi.com The key parameters are the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). osti.govresearchgate.net

Molecules with significant NLO response often possess a π-conjugated system with electron-donating and electron-accepting groups, leading to intramolecular charge transfer. The structure of this compound, containing an electron-donating hydroxyl group and an electron-withdrawing amide group attached to an aromatic ring, suggests potential for NLO activity. DFT calculations can quantify the components of the hyperpolarizability tensor (β), and a large total β value would indicate that the molecule is a promising candidate for NLO applications. rug.nlnih.govrsc.org

Mulliken Charge Distribution Analysis

There is no available research that has performed a Mulliken charge distribution analysis specifically on this compound. This type of analysis is a method of assigning partial atomic charges to individual atoms within a molecule. It is used to understand the distribution of electron density, identify reactive sites, and rationalize molecular properties.

Potential Energy Surface (PES) Mapping for Reaction Pathways

A search for studies on the potential energy surface (PES) mapping for reaction pathways involving this compound yielded no results. PES mapping is a computational technique used to explore the energy of a molecule as a function of its geometry, helping to identify stable isomers, transition states, and the minimum energy pathways for chemical reactions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

No literature was found that applies Time-Dependent Density Functional Theory (TD-DFT) to investigate the excited state properties of this compound. TD-DFT is a powerful computational method for studying the electronic excited states of molecules, predicting properties such as absorption and emission spectra, and understanding photochemical behavior.

Mechanistic Elucidation through Quantum Chemical Modeling

There are no published studies that use quantum chemical modeling to elucidate the reaction mechanisms of this compound. This approach involves using computational methods to model the step-by-step process of a chemical reaction, providing detailed information about transition states, intermediates, and reaction kinetics.

Solvent Effects on Molecular Properties and Reactivity via Computational Methods

No computational studies were identified that specifically investigate the effects of solvents on the molecular properties and reactivity of this compound. Such studies typically employ computational models to simulate how different solvent environments influence a molecule's structure, stability, and chemical behavior.

Mechanistic Investigations and Chemical Reaction Pathways of N,n Dibutyl 2 Hydroxybenzamide

Reaction Mechanism Elucidation of the Amide and Hydroxyl Functionalities

The chemical reactivity of n,n-Dibutyl-2-hydroxybenzamide is primarily dictated by its two key functional groups: the tertiary amide and the phenolic hydroxyl group. The reaction mechanisms are often interdependent due to their proximity on the benzene (B151609) ring.

The hydroxyl group (-OH) is ortho to the amide group, making the molecule a derivative of salicylic (B10762653) acid. This phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. The phenoxide is a potent nucleophile, and its formation is often the initial step in reactions like etherification or esterification at the hydroxyl position. For instance, in the synthesis of phosphorus-based esters from related 2-hydroxy-N-phenylbenzamides, the reaction proceeds via the deprotonation of the hydroxyl group by a tertiary base, followed by nucleophilic attack on a diethyl chlorophosphate or similar electrophile researchgate.net.

The amide functionality (-CON(C₄H₉)₂) in this compound is a tertiary amide. Unlike primary or secondary amides, it lacks a proton on the nitrogen atom and thus cannot act as a hydrogen bond donor at that site. The amide group is generally less reactive than esters or acid chlorides due to resonance stabilization, which imparts a partial double bond character to the carbon-nitrogen bond. However, it can undergo hydrolysis under strong acidic or basic conditions to yield salicylic acid and dibutylamine. The presence of the ortho-hydroxyl group can influence the amide's reactivity, potentially through intramolecular catalysis after deprotonation.

Role of Intramolecular Hydrogen Bonding in Influencing Reactivity and Conformation

A defining structural feature of this compound and related salicylamides is the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl proton (donor) and the amide carbonyl oxygen (acceptor). This interaction creates a stable six-membered pseudo-ring structure.

This intramolecular hydrogen bond significantly impacts the molecule's conformation and reactivity:

Conformational Rigidity: The hydrogen bond locks the amide group in a specific orientation relative to the phenyl ring, reducing the molecule's conformational freedom. This rigidity can influence how the molecule interacts with other reactants or catalysts.

Reduced Acidity of Hydroxyl Group: By engaging the hydroxyl proton, the intramolecular hydrogen bond lowers its acidity compared to a phenol (B47542) without this interaction, meaning a stronger base is required for deprotonation.

Shielding of Reactive Sites: The hydrogen bond can sterically hinder the approach of reagents to both the carbonyl oxygen and the hydroxyl proton, thereby modulating the reactivity of both functional groups.

Studies on the closely related N,N-diethylbenzamide have shown that the steric bulk of the N-alkyl groups can lead to a disruption of this intramolecular hydrogen bond. researchgate.net The larger dibutyl groups in this compound would be expected to exert an even stronger steric effect, potentially leading to an equilibrium between the intramolecularly bonded conformation and conformations where the bond is broken, especially in polar or hydrogen-bond-accepting solvents. researchgate.net This disruption can expose the functional groups and alter the molecule's reaction pathways.

Intermolecular Interactions Governing Reaction Dynamics

While intramolecular hydrogen bonding is a dominant feature, intermolecular interactions become crucial, particularly when the intramolecular bond is disrupted or in the solid state. In situations where the intramolecular hydrogen bond is broken, for example, by steric hindrance from the bulky butyl groups or in competitive solvent environments, the hydroxyl and amide groups are free to participate in intermolecular hydrogen bonding. researchgate.net

Hydroxyl-Amide Interactions: One molecule's hydroxyl group can form a hydrogen bond with the carbonyl oxygen of a neighboring molecule.

Self-Association: This can lead to the formation of dimers or larger oligomeric structures in solution or in the crystal lattice, which can affect reaction rates and solubility.

In non-polar solvents, the intramolecularly hydrogen-bonded state is generally favored. However, in proton-donating or proton-accepting solvents, an equilibrium between the intramolecular and intermolecular hydrogen-bonded forms can exist. researchgate.net The dynamics of this equilibrium, shifting between a self-contained monomeric state and an interacting polymeric state, will directly govern the availability of the functional groups for a given chemical reaction.

Kinetic and Thermodynamic Studies of Reaction Processes

Kinetic and thermodynamic data provide quantitative insight into the reaction processes involving hydroxybenzamides. Studies on related salicylamide (B354443) derivatives have explored their photochemical reactions and thermodynamic properties.

Upon UV irradiation, N-substituted amides of salicylic acid can undergo photoconversion. Laser photolysis experiments on a similar amide in heptane (B126788) identified transient species with distinct absorption spectra. researchgate.net The kinetics of the decay of these intermediates were measured, providing rate constants for the photochemical processes.

| Wavelength (nm) | Observed Species | Kinetic Behavior |

|---|---|---|

| 380 | Transient Intermediate 1 | Fast decay |

| 510 | Transient Intermediate 2 | Slower formation and decay |

Thermodynamic properties, such as the enthalpy of sublimation and fusion, have been determined for various hydroxybenzamide isomers using techniques like differential scanning calorimetry (DSC). researchgate.netacs.org These values are crucial for understanding the stability of the crystal lattice and the energy required for phase transitions, which are fundamental to purification and reaction engineering.

| Property | Value | Unit |

|---|---|---|

| Melting Temperature (Tm) | 140-142 | °C |

| Enthalpy of Fusion (ΔfusH) | 29.0 | kJ·mol-1 |

Spectroscopic Identification and Characterization of Reaction Intermediates

Spectroscopic methods are indispensable for identifying and characterizing the transient species that form during the reactions of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for studying hydrogen bonding. The O-H stretching frequency in salicylamides shows a significant shift to lower wavenumbers (around 3150 cm⁻¹) due to the strong intramolecular hydrogen bond. researchgate.net During a reaction where this bond breaks or is transformed, changes in the position and intensity of the O-H and C=O stretching bands can be monitored to track the reaction's progress and identify intermediates. For example, the formation of a phenoxide intermediate would be indicated by the disappearance of the O-H band.

UV-Visible (UV-Vis) Spectroscopy: The electronic structure of the molecule gives rise to characteristic UV-Vis absorption bands. Photochemical studies on related salicylamides have used transient absorption spectroscopy to detect short-lived intermediates following laser pulse excitation. researchgate.net For instance, new absorption bands appearing at 380 nm and 510 nm after a laser pulse were assigned to transient species formed during the photoconversion process. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about reaction intermediates if they are stable enough to be observed. The chemical shift of the hydroxyl proton in ¹H NMR is a sensitive probe of hydrogen bonding; its disappearance upon deprotonation is a clear indicator of phenoxide formation. Changes in the chemical shifts of the aromatic and butyl group protons and carbons can help elucidate the structure of intermediates formed during reactions.

Supramolecular Chemistry and Intermolecular Interactions Involving N,n Dibutyl 2 Hydroxybenzamide

Hydrogen Bonding Networks: Intramolecular and Intermolecular Contributions

The presence of both a hydroxyl group and an amide linkage within n,n-Dibutyl-2-hydroxybenzamide makes it a prime candidate for the formation of extensive hydrogen bonding networks. These networks are crucial in defining the compound's solid-state structure and its behavior in solution.

Amide Linkage Participation in Hydrogen Bond Formation

The amide linkage is a classic motif for hydrogen bonding, with the amide proton (N-H) acting as a donor and the carbonyl oxygen (C=O) as an acceptor. This interaction is a well-established driver for the self-assembly of molecules into tapes, sheets, and other polymeric structures mdpi.com. In the context of this compound, the amide group can engage in intermolecular N-H···O=C hydrogen bonds, leading to the formation of one-dimensional chains or more complex networks. The interplay between the amide-amide interactions and the hydrogen bonds involving the 2-hydroxy group results in a robust and highly organized supramolecular structure. Amide-based systems are known to form three-dimensional networks through cooperative and unidirectional hydrogen bonding, which can immobilize solvent molecules mdpi.com.

Self-Assembly Processes and Formation of Supramolecular Architectures

The culmination of the aforementioned intermolecular forces—hydrogen bonding, π-π stacking, and hydrophobic interactions—drives the spontaneous self-assembly of this compound molecules into larger, well-ordered supramolecular architectures. This process is a hallmark of supramolecular chemistry, where complex systems are built from simpler components through non-covalent interactions rsc.orgrsc.org. The specific architecture formed is a result of the thermodynamic and kinetic favorability of a particular arrangement.

Catalytic Applications and Mechanistic Role of N,n Dibutyl 2 Hydroxybenzamide in Catalysis

Organocatalytic Properties and Mechanistic Contributions of Salicylamide (B354443) Derivatives

While direct evidence for the organocatalytic properties of n,n-Dibutyl-2-hydroxybenzamide is absent from the literature, studies on other salicylamide derivatives suggest their potential in this field. Organocatalysis is a form of catalysis that uses small organic molecules to accelerate chemical reactions.

Hydrogen Bond Donor Activation in Catalytic Cycles

The fundamental structure of salicylamides, featuring a phenolic hydroxyl group and an amide moiety, makes them capable of acting as hydrogen bond donors. This interaction can activate substrates in a catalytic cycle. The intramolecular hydrogen bonding between the phenolic proton and the amide oxygen is a well-documented characteristic of salicylamides mdpi.comresearchgate.net. This pre-organization through intramolecular hydrogen bonding can influence the molecule's ability to participate in intermolecular hydrogen bonding with a substrate, a key step in many organocatalytic reactions.

Brønsted Acid/Base Catalysis Mediated by Salicylamide Derivatives

The phenolic hydroxyl group in salicylamides can act as a weak Brønsted acid, while the amide oxygen can act as a Brønsted base. This dual functionality is a hallmark of many bifunctional organocatalysts. Research on a chiral primary amine-salicylamide has demonstrated its effectiveness in catalyzing the enantioselective conjugate addition of ketones to maleimides researchgate.net. In this context, the salicylamide moiety likely plays a crucial role in activating the substrate and controlling the stereochemistry of the reaction.

Role of Salicylamide Derivatives as Ligands in Metal-Catalyzed Reactions

The ability of salicylamide derivatives to coordinate with metal centers allows them to function as ligands in transition metal catalysis. The oxygen and nitrogen atoms in the salicylamide scaffold can act as donor atoms, forming stable complexes with various metals.

Participation in Transition Metal Catalytic Systems

A notable example is a novel nanomagnetic nickel(II) complex incorporating both salicylamide and L-proline as ligands nih.gov. This catalyst was successfully employed in the synthesis of 5-substituted-1H-tetrazoles. The salicylamide ligand is crucial for the formation and stability of the catalytically active nickel complex. The study highlights that the ligands are securely attached to the surface of the magnetic support, ensuring that reactants can easily access the active sites nih.gov.

Enhancement of Reaction Selectivity and Efficiency

The structure of the salicylamide ligand can significantly influence the selectivity and efficiency of a metal-catalyzed reaction. By modifying the substituents on the salicylamide core, it is possible to tune the steric and electronic properties of the resulting metal complex. This can lead to improved yields, higher turnover numbers, and better control over stereoselectivity. For instance, in the aforementioned nickel-catalyzed synthesis of tetrazoles, the catalyst demonstrated excellent recyclability and maintained high efficiency over multiple reaction cycles, which is a key advantage for sustainable chemical processes nih.gov.

Elucidation of Catalytic Reaction Mechanisms

Understanding the mechanism of a catalytic reaction is essential for its optimization and broader application. For reactions involving salicylamide derivatives, mechanistic studies often focus on the role of hydrogen bonding and the coordination mode of the ligand.

In the case of the chiral primary amine-salicylamide organocatalyst, the proposed mechanism likely involves the formation of an enamine from the ketone and the primary amine, with the salicylamide portion of the catalyst activating the maleimide (B117702) substrate through hydrogen bonding and directing the nucleophilic attack to achieve high enantioselectivity researchgate.net.

For metal-catalyzed reactions, such as the one using the salicylamide-nickel complex, the mechanism would involve the coordination of the reactants to the nickel center, followed by the catalytic transformation and release of the product. The salicylamide ligand plays a critical role in stabilizing the metal center and modulating its reactivity throughout the catalytic cycle nih.gov.

While these examples from related salicylamide derivatives provide a framework for the potential catalytic applications of this compound, experimental verification is necessary to establish its specific roles and effectiveness in catalysis.

Investigations into Enantioselective Catalysis

Consistent with the lack of information on its general catalytic use, there are no available studies on the use of chiral derivatives of this compound in enantioselective catalysis. The synthesis of chiral derivatives of this specific compound and their subsequent application in asymmetric reactions to produce enantiomerically enriched products have not been reported in the peer-reviewed scientific literature. Research in enantioselective catalysis often employs ligands with specific stereogenic centers and coordination properties, and it appears that derivatives of this compound have not been identified or explored for this purpose to date.

Therefore, a detailed discussion, including research findings and data tables on the catalytic applications and role in enantioselective catalysis of this compound and its chiral derivatives, cannot be provided due to the lack of published research in this area.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.